Caftaric acid

Beschreibung

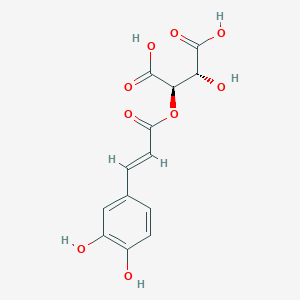

Caftaric acid (trans-caftaric acid) is a hydroxycinnamic acid derivative, chemically defined as caffeic acid esterified with tartaric acid. It is a prominent phenolic compound in grapes (Vitis vinifera), particularly in stems, leaves, and unripe berries, and is a key component in wines . This compound is also identified in plants such as chicory (Cichorium intybus) and Echinacea purpurea, where it coexists with structurally related compounds like chicoric and chlorogenic acids .

Its significance extends to both food chemistry and health sciences. In winemaking, this compound contributes to oxidative stability by forming non-browning products like 2-S-glutathionyl this compound (GRP) during enzymatic oxidation . Pharmacologically, it exhibits antioxidant and cholinesterase inhibitory activities, making it relevant to neurodegenerative disease research .

Eigenschaften

IUPAC Name |

(2R,3R)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O9/c14-7-3-1-6(5-8(7)15)2-4-9(16)22-11(13(20)21)10(17)12(18)19/h1-5,10-11,14-15,17H,(H,18,19)(H,20,21)/b4-2+/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGKAHCIOQPKFW-JTNORFRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036866 | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

618.2 °C at 760 mmHg | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67879-58-7 | |

| Record name | Caftaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67879-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caftaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caftaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3-hydroxy-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCV7W3174L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Caftaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013680 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Caftaric acid can be synthesized through the esterification of caffeic acid with tartaric acid. This process involves the reaction of caffeic acid with tartaric acid in the presence of a suitable catalyst under controlled temperature and pH conditions .

Industrial Production Methods: Industrially, this compound is often isolated from natural sources such as unripe grape juice (verjuice). The extraction process involves pressing grape berries and filtering the juice, followed by purification using techniques like high-pressure liquid chromatography (HPLC) or fast protein liquid chromatography (FPLC) . This method is considered environmentally friendly as it reduces the use of solvents in the extraction process .

Analyse Chemischer Reaktionen

Types of Reactions: Caftaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its ester moiety.

Major Products Formed:

Oxidation Products: Grape reaction products like 2-S glutathionyl this compound.

Substitution Products: Various derivatives depending on the substituents involved in the reaction.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Caftaric acid exhibits strong antioxidant capabilities, which have been demonstrated in several studies. For instance, a study assessing the effects of this compound on oxidative stress revealed that it significantly increased the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) while reducing levels of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in models of interstitial cystitis induced by cyclophosphamide .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are particularly notable in the context of ischemia-reperfusion injury. A recent study demonstrated that this compound treatment significantly mitigated kidney and lung damage caused by ischemia-reperfusion through its anti-inflammatory actions. The compound was found to reduce levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative stress and inflammation .

Protective Role in Organ Damage

This compound has been shown to have a protective role against organ damage in various experimental models. In a study involving rats subjected to renal ischemia-reperfusion injury, administration of this compound at both low and high doses resulted in reduced oxidative stress markers and improved antioxidant status in kidney tissues . This suggests its potential as a therapeutic agent for conditions characterized by oxidative stress.

Potential in Cancer Therapy

The molecular docking studies indicate that this compound may interact with specific protein targets involved in cancer pathways, enhancing its potential as an adjunctive treatment in cancer therapies . Its ability to modulate inflammatory responses and oxidative stress could be beneficial in reducing side effects associated with chemotherapeutic agents.

Gastroprotective Effects

Research has also highlighted the gastroprotective effects of this compound, particularly in models of indomethacin-induced gastric ulcers. The compound demonstrated significant antioxidant activity, contributing to its protective effects on gastric mucosa .

Nutritional Applications

This compound is prevalent in various foods, especially grapes and coffee, contributing to their health benefits attributed to phenolic compounds. Its presence enhances the nutritional profile of these foods, providing additional health benefits through its antioxidant and anti-inflammatory properties .

Data Summary Table: Applications of this compound

Wirkmechanismus

Caftaric acid exerts its effects through various mechanisms:

Antioxidant Activity:

- Acts as a radical scavenger, particularly effective in aqueous physiological environments .

- Involves both single electron transfer and hydrogen transfer mechanisms in its radical scavenging activity .

Anti-inflammatory Activity:

- Reduces the expression of pro-inflammatory cytokines and enzymes such as interleukin-6, tumor necrosis factor-alpha, and inducible nitric oxide synthase .

- Inhibits pathways involving nuclear factor-kappa B and activator protein-1 .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Caftaric and coutaric acids are tartaric esters specific to grapevines, whereas chlorogenic acid (quinic ester) dominates in coffee .

- Chicoric acid, a dicaffeoyl-tartaric acid, is more abundant than this compound in Taraxacum mongolicum (TM) leaves and roots .

Stability and Reactivity

Contradictions in Stability :

- This compound levels in wine storage studies show conflicting trends: some report decreases due to GRP formation , while others note increases attributed to ester hydrolysis .

Antioxidant Capacity

- This compound : Strong correlation with DPPH, ABTS, and FRAP assays (r² = 0.93–0.99) in TM extracts .

- Chicoric acid: Higher antioxidant activity than this compound in Cymodocea nodosa seagrass .

- Caffeic acid : Less potent than this compound in TM, but significant in Maillard-derived furan inhibition .

Enzyme Inhibition

Biologische Aktivität

Caftaric acid, a phenolic compound primarily found in grapes and other fruits, has garnered attention in the scientific community due to its diverse biological activities. This article explores the biological effects of this compound, emphasizing its antioxidant, anti-inflammatory, and hepatoprotective properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is a hydroxycinnamic acid derivative, specifically a conjugate of caffeic acid and tartaric acid. Its chemical structure contributes to its reactivity and interaction with biological systems. The molecular formula is CHO, which allows it to participate in various biochemical pathways.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which helps mitigate oxidative stress in biological systems. A study demonstrated that this compound significantly increased the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) while decreasing levels of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as IL-6 and TNF-α in models of oxidative stress induced by cyclophosphamide (CYP) .

Table 1: Effects of this compound on Antioxidant Enzymes

| Parameter | Control Group | Diseased Group | This compound Treatment (60 mg/kg) |

|---|---|---|---|

| SOD (%) | 100 | 7 | 93 |

| CAT (%) | 100 | 8 | 92 |

| GSH (%) | 100 | 10 | 90 |

| iNOS (%) | 100 | 150 | 97 |

| IL-6 (%) | 100 | 120 | 90 |

| TNF-α (%) | 100 | 130 | 96 |

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various studies. In models of interstitial cystitis induced by CYP, this compound administration significantly reduced inflammation markers and improved bladder function by inhibiting pro-inflammatory cytokines . This suggests its potential as an adjunctive treatment in inflammatory conditions.

3. Hepatoprotective Properties

Research indicates that this compound can protect liver cells from damage caused by toxins such as methamphetamine. In a study where rats were subjected to methamphetamine injections, pre-treatment with this compound resulted in improved liver function parameters, including serum total protein, albumin, and globulin levels .

Table 2: Liver Function Parameters Post-Treatment with this compound

| Group | Total Protein (g/dL) | Albumin (g/dL) | Globulin (g/dL) |

|---|---|---|---|

| Control | 6.5 ± 0.2 | 3.8 ± 0.1 | 2.7 ± 0.2 |

| Methamphetamine | 4.5 ± 0.3* | 2.0 ± 0.1* | 2.5 ± 0.2 |

| This compound + Methamphetamine | 5.5 ± 0.3a | 2.5 ± 0.1a | 3.0 ± 0.2b |

*Significant difference from control (P < 0.05); aSignificant increase compared to methamphetamine group (P < 0.05); bHighly significant increase compared to methamphetamine group (P < 0.01).

The protective effects of this compound are attributed to its ability to modulate oxidative stress and inflammation through various mechanisms:

- Free Radical Scavenging: this compound can neutralize free radicals, thereby reducing cellular damage.

- Enzyme Modulation: It enhances the activity of antioxidant enzymes while inhibiting pro-inflammatory mediators.

- Molecular Interactions: Molecular docking studies suggest that this compound interacts with key proteins involved in oxidative stress and inflammation, further supporting its protective roles .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Methamphetamine-Induced Liver Toxicity: In rats treated with methamphetamine, pre-treatment with this compound significantly improved liver function markers compared to untreated groups .

- Cyclophosphamide-Induced Bladder Overactivity: this compound administration reduced bladder inflammation and oxidative stress in models of interstitial cystitis, indicating its potential use in managing chemotherapy-related side effects .

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for maximizing caftaric acid extraction from plant matrices like grape pulp?

- Methodological Answer : A factorial design (e.g., 2³ full factorial) is effective for optimizing extraction parameters. For example, ethanol concentration (20–60%), extraction time (30–300 minutes), and temperature (20–35°C) can be systematically varied. Statistical tools like ANOVA identify significant factors, with ethanol concentration often being the most influential . Validation via HPLC ensures accurate quantification of this compound yields under optimized conditions.

Q. How can HPLC and QAMS methods be validated for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is standard. For multi-component analysis, the QAMS (quantitative analysis of multi-components by single marker) method calculates relative correction factors (RCFs) using an internal standard (e.g., aesculetin). Validation requires assessing linearity (R² > 0.999), recovery rates (98–102%), and precision (RSD < 3%) across inter-laboratory conditions .

Q. What factors influence this compound stability during food processing, such as winemaking?

- Methodological Answer : Enzymatic oxidation by polyphenol oxidase (PPO) during crushing/must preparation causes significant degradation. Stabilization strategies include SO₂ addition (inhibits PPO) and minimizing oxygen exposure. HPLC tracking of this compound and its oxidation product, GRP (glutathionyl-caftaric acid), provides insights into degradation kinetics .

Q. How should researchers design studies to ensure reproducibility in this compound analysis?

- Methodological Answer : Follow standardized protocols for sample preparation (e.g., freeze-drying, solvent selection) and instrument calibration. Report extraction parameters (solvent ratio, pH), chromatographic conditions (column type, mobile phase), and validation metrics (LOD, LOQ) in detail. Reference established methods from peer-reviewed studies to enhance cross-study comparability .

Advanced Research Questions

Q. What enzymatic pathways govern this compound conversion in plant systems, and how can they be modulated?

- Methodological Answer : this compound is oxidized by PPO to form GRP, a stable marker of enzymatic activity. In vitro assays using purified PPO and controlled O₂ levels can map reaction kinetics. Inhibitors like ascorbic acid or chelating agents (e.g., EDTA) can suppress oxidation, while genetic silencing of PPO genes in plants offers a biotechnological approach .

Q. How can researchers reconcile contradictory data on this compound bioactivity across studies?

- Methodological Answer : Conduct systematic reviews with meta-analysis to identify confounding variables (e.g., plant genotype, extraction method). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate specific factors (e.g., synergistic effects with other phenolics) .

Q. What chemometric approaches are suitable for optimizing this compound extraction and quality control?

- Methodological Answer : Response surface methodology (RSM) integrates factorial design with quadratic models to predict optimal conditions. Principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA) can differentiate this compound profiles across cultivars or processing stages, enhancing quality control protocols .

Q. How can ecological impacts of this compound be assessed in agricultural runoff or wastewater?

- Methodological Answer : Perform aquatic toxicity assays (e.g., Daphnia magna mortality tests) and evaluate biodegradability via OECD 301 guidelines. Monitor bioaccumulation potential using logP values and soil mobility via column leaching studies. Note that this compound’s low persistence (hydrolysis-prone) reduces long-term ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.